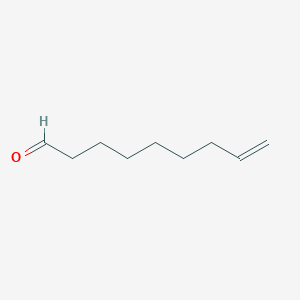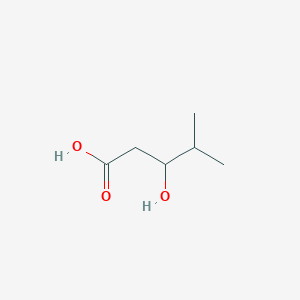
3-Hydroxy-4-methylpentanoic acid
Vue d'ensemble
Description
3-Hydroxy-4-methylpentanoic acid is a compound that can be synthesized through various chemical reactions. It is related to several other compounds that have been studied for their synthesis and applications in different fields, such as pharmaceuticals and materials science. Although the provided papers do not directly discuss 3-Hydroxy-4-methylpentanoic acid, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 3-Hydroxy-4-methylpentanoic acid.
Synthesis Analysis
The synthesis of related compounds, such as threo-3-hydroxy-4-amino acids and derivatives of 3-hydroxyvaleric acid, has been achieved through various methods. For instance, the stereoselective synthesis of threo-3-hydroxy-4-amino acids has been accomplished from L-leucine and DL-3-(3-pyridyl)alanine through 2-pyrrolidinone intermediates . Similarly, cyclic oligomers of (R)-3-hydroxyvaleric acid have been prepared from the monomer using different methods, yielding various ratios of oligomers . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4-methylpentanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Hydroxy-4-methylpentanoic acid has been determined through techniques such as X-ray crystallography. For example, the X-ray crystal structures of oligolides derived from (R)-3-hydroxyvaleric acid have been compared with those of hydroxybutanoic-acid derivatives, revealing significant structural differences . Additionally, the absolute configuration of related compounds has been established, such as the 2,3-dihydroxy-3-methylpentanoic acid, which is an intermediate in the biosynthesis of isoleucine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of hydroxy and methyl groups in such molecules. Stereoselective aldol reactions have been used to synthesize (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity . Furthermore, the hydrolysis of esters has been employed to obtain acids like 3-hydroxy-3-methyl-5-phenylpentanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-Hydroxy-4-methylpentanoic acid can be inferred from the studies on related substances. For instance, the crystallization tendencies of oligomers derived from (R)-3-hydroxyvaleric acid suggest that small changes in the structure can have large consequences on the physical properties . The solubility, boiling points, and crystalline structures of these compounds are crucial for their practical applications and can be studied using various analytical techniques.
Applications De Recherche Scientifique
Bio-Preservation
- Scientific Field: Molecular Biology
- Application Summary: The compound has been identified as a potential metabolite in the antifungal activity of certain Lactobacillus species . These species were isolated from rice rinsed water and their metabolites showed remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus .
- Methods of Application: The antifungal metabolites from the Lactobacillus species were extracted using polarity-based solvents. Ethyl acetate showed remarkable antifungal activity in a disc diffusion assay . The organic acids and fatty acids were identified using reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography–mass spectrometry (GC–MS) .
- Results: The study revealed that organic acids are important contributors towards antifungal potential. A novel fatty acid (i.e. 12-hydroxydodecanoic acid) was also identified and found to be a potential metabolite against filamentous fungi . These metabolites showed antifungal activity especially against Aspergillus species, making them a good choice for bio-preservation .
Antifungal Properties in Lactobacillus Paracasei
- Scientific Field: Analytical and Bioanalytical Chemistry
- Application Summary: Lactic acid bacteria with antifungal properties are applied for biopreservation of food. The focus has been on bioassay-guided fractionation . Over time, numerous compounds have been assigned as antifungal .
- Methods of Application: The antifungal properties were assessed by measuring mold growth of two Penicillium strains on cell-free ferments of three strains of Lactobacillus paracasei pre-fermented in a chemically defined medium . Exometabolomic profiling was performed by reversed-phase liquid chromatography in combination with mass spectrometry in electrospray positive and negative modes .
- Results: The relative differences in the exometabolomes of the three strains of Lb. paracasei correlated with the relative growth of the two Penicillium strains . Metabolic footprinting proved to be a supplement to bioassay-guided fractionation for investigation of antifungal properties of bacterial ferments .
Therapeutic Potential of 3-Hydroxy-4-Pyranones
- Scientific Field: Medicinal Chemistry
- Application Summary: The 3-phenoxyphenyl derivative showed better antifungal activity against all the tested fungal strains including R. oryzae, A. niger, C. rugosa, C. albicans, S. cerevisiae .
- Methods of Application: The antifungal activity was tested using the disc diffusion method .
- Results: The 3-phenoxyphenyl derivative showed better antifungal activity against all the tested fungal strains . Better results were obtained against E. floccosum and M. gypseum with MIC values of 4µg/ml .
Antifungal Properties in Lactobacillus Plantarum
- Scientific Field: Molecular Biology
- Application Summary: Lactic acid producing bacterial species were isolated from rice rinsed water and identified by 16S rRNA gene sequencing as Lactobacillus plantarum . Antifungal metabolites from Lactobacillus species were extracted by polarity-based solvents in which ethyl acetate showed remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus .
- Methods of Application: Different organic acids and fatty acids have been identified by reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography–mass spectrometry (GC–MS) analysis .
- Results: A novel fatty acid (i.e. 12-hydroxydodecanoic acid) has also been explored and found as potential metabolite against filamentous fungi . These metabolites showed antifungal activity especially against Aspergillus species .
Antifungal Properties in Indolyl-KA Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: The 3-phenoxyphenyl derivative showed better antifungal activity against all the tested fungal strains including R. oryzae, A. niger, C. rugosa, C. albicans, S. cerevisiae .
- Methods of Application: The antifungal activity was tested using the disc diffusion method .
- Results: Better results were obtained against E. floccosum and M. gypseum with MIC values of 4µg/ml .
Safety And Hazards
The safety information for 3-Hydroxy-4-methylpentanoic acid indicates that it is a dangerous compound. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505483 | |
| Record name | 3-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylpentanoic acid | |
CAS RN |
5980-21-2 | |
| Record name | 3-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



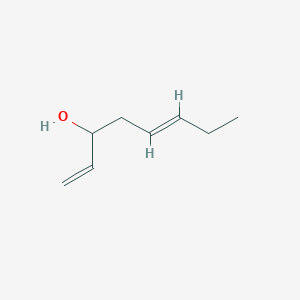
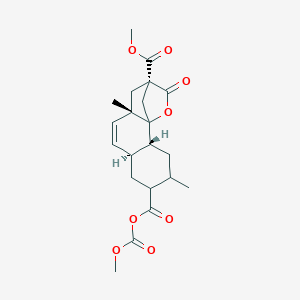
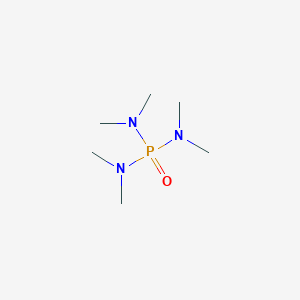
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
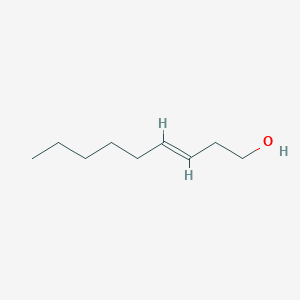

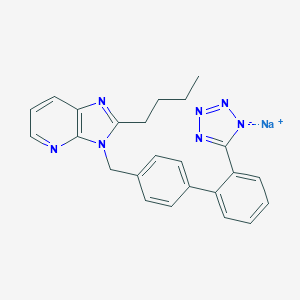
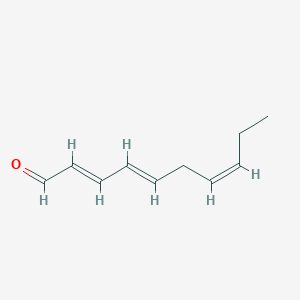
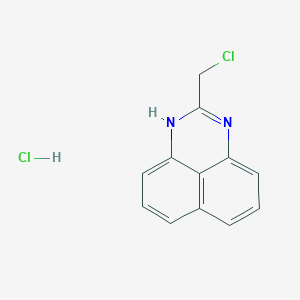
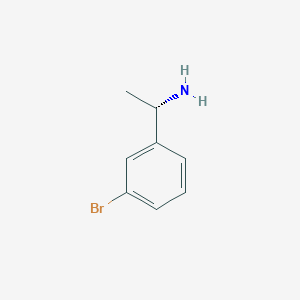
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

